molecular formula C15H21N3O5 B8183370 1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate

1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate

Cat. No.: B8183370
M. Wt: 323.34 g/mol
InChI Key: BBDBFXSWKFHPTI-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a phenoxy moiety substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Moiety: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate electrophile.

    Functional Group Modifications: The amino and nitro groups are introduced through nitration and subsequent reduction reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The azetidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar structure with a piperidine ring instead of an azetidine ring.

    tert-Butyl 4-[(3-dimethylamino)acryloyl]piperidine-1-carboxylate: Contains a piperidine ring and a dimethylamino group.

    tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Contains both azetidine and piperidine rings.

Uniqueness

1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate is unique due to the combination of its azetidine ring and the specific substitution pattern on the phenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-[(4-amino-3-nitrophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-7-10(8-17)9-22-11-4-5-12(16)13(6-11)18(20)21/h4-6,10H,7-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDBFXSWKFHPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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